molecular formula C17H18FN3O5 B15104595 methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate

methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate

Cat. No.: B15104595
M. Wt: 363.34 g/mol
InChI Key: QHFRDDBUZWAGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a complex organic compound that features a pyridazinone core substituted with a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzylamine and pyridazinone derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the fluoro-methoxyphenyl group.

    Amidation: reactions to form the acetamido linkage.

    Esterification: reactions to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxybenzylamine
  • 4-Fluoro-2-methoxyphenol
  • 4-Fluoro-2-methylphenol

Uniqueness

Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

methyl 3-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate

InChI

InChI=1S/C17H18FN3O5/c1-25-14-9-11(18)3-4-12(14)13-5-6-16(23)21(20-13)10-15(22)19-8-7-17(24)26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,22)

InChI Key

QHFRDDBUZWAGBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.